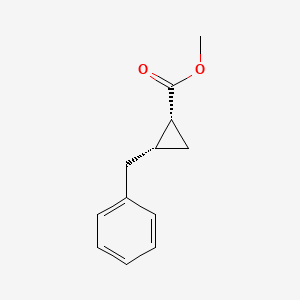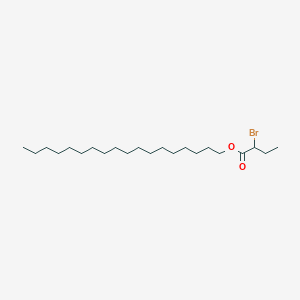
Octadecyl 2-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 2-bromobutanoate is an organic compound with the molecular formula C22H43BrO2 It is an ester derived from octadecanol and 2-bromobutanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadecyl 2-bromobutanoate can be synthesized through the esterification reaction between octadecanol and 2-bromobutanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C18H37OH+C4H7BrO2→C22H43BrO2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. Additionally, purification steps, including distillation and recrystallization, are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl 2-bromobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of octadecyl 2-hydroxybutanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield octadecanol and 2-bromobutanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Octadecyl 2-hydroxybutanoate.
Reduction: Octadecyl 2-butanol.
Hydrolysis: Octadecanol and 2-bromobutanoic acid.
Applications De Recherche Scientifique
Octadecyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound can be employed in the study of lipid membranes and their interactions with proteins.
Medicine: Research into drug delivery systems often utilizes this compound due to its ability to form stable micelles and vesicles.
Industry: It is used in the production of specialty chemicals, such as lubricants and plasticizers.
Mécanisme D'action
The mechanism by which octadecyl 2-bromobutanoate exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromobutyrate: Similar in structure but with a shorter alkyl chain.
Octyl 2-bromobutanoate: Similar ester but with an octyl group instead of an octadecyl group.
Uniqueness
Octadecyl 2-bromobutanoate is unique due to its long hydrophobic chain, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the formation of stable lipid bilayers and micelles.
Propriétés
Numéro CAS |
89876-56-2 |
|---|---|
Formule moléculaire |
C22H43BrO2 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
octadecyl 2-bromobutanoate |
InChI |
InChI=1S/C22H43BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(24)21(23)4-2/h21H,3-20H2,1-2H3 |
Clé InChI |
JZPYWNAFIWPQPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate](/img/structure/B14391711.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
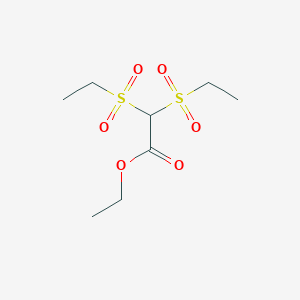

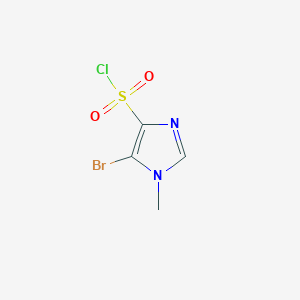
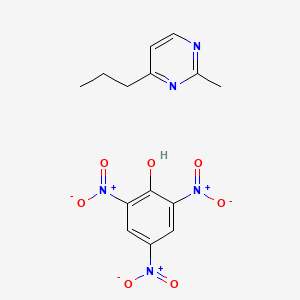
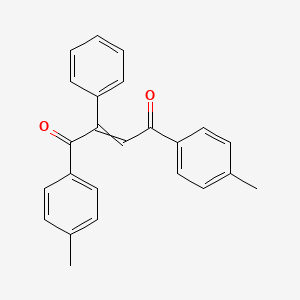
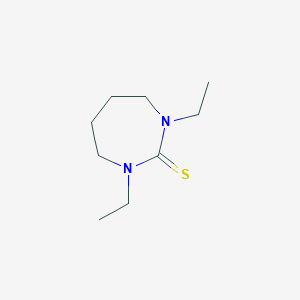
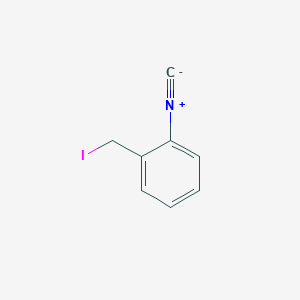

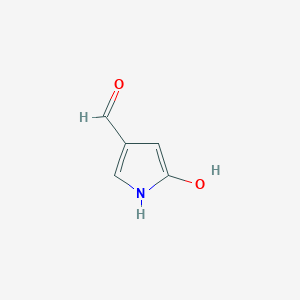
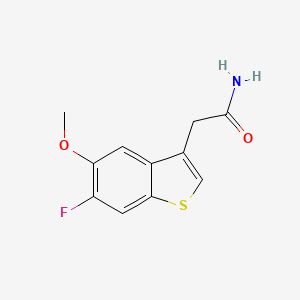
![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)
